Cas no 1806431-80-0 (2,4-Dimethoxy-5-fluorotoluene)

2,4-Dimethoxy-5-fluorotoluene 化学的及び物理的性質
名前と識別子
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- 2,4-Dimethoxy-5-fluorotoluene
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- インチ: 1S/C9H11FO2/c1-6-4-7(10)9(12-3)5-8(6)11-2/h4-5H,1-3H3
- InChIKey: KEXWCPNYYOPUIZ-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(=C(C)C=1)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 18.5
2,4-Dimethoxy-5-fluorotoluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010010113-1g |
2,4-Dimethoxy-5-fluorotoluene |
1806431-80-0 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
Alichem | A010010113-250mg |
2,4-Dimethoxy-5-fluorotoluene |
1806431-80-0 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010010113-500mg |
2,4-Dimethoxy-5-fluorotoluene |
1806431-80-0 | 97% | 500mg |
831.30 USD | 2021-07-06 |
2,4-Dimethoxy-5-fluorotoluene 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
2,4-Dimethoxy-5-fluorotolueneに関する追加情報
2,4-Dimethoxy-5-Fluorotoluene: A Comprehensive Overview
2,4-Dimethoxy-5-fluorotoluene, also known by its CAS number 1806431-80-0, is a versatile aromatic compound that has garnered significant attention in both academic and industrial research. This compound is characterized by its toluene derivative structure, featuring two methoxy groups at the 2 and 4 positions and a fluorine atom at the 5 position. The combination of these substituents imparts unique chemical properties, making it a valuable molecule in various applications.
The molecular structure of 2,4-dimethoxy-5-fluorotoluene consists of a benzene ring with a methyl group attached at the para position relative to the fluorine atom. The methoxy groups at positions 2 and 4 introduce electron-donating effects, which influence the electronic properties of the molecule. This arrangement not only enhances the compound's stability but also contributes to its reactivity in different chemical environments. Recent studies have highlighted the importance of such substituent effects in tuning the electronic properties of aromatic compounds for specific applications.
One of the most notable aspects of 2,4-dimethoxy-5-fluorotoluene is its potential in pharmaceutical research. The presence of a fluorine atom introduces unique electronic characteristics that can be exploited in drug design. For instance, fluorinated aromatic compounds are often used as scaffolds for developing bioactive molecules due to their ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent advancements in medicinal chemistry have further emphasized the role of fluorinated compounds in improving drug efficacy and reducing toxicity.
In addition to its pharmaceutical applications, 2,4-dimethoxy-5-fluorotoluene has shown promise in materials science. The compound's aromaticity and substituent effects make it a candidate for use in organic electronics. For example, derivatives of this compound have been explored as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tailor the electronic properties through substitution patterns offers a pathway for developing high-performance materials with tailored functionalities.
The synthesis of 2,4-dimethoxy-5-fluorotoluene typically involves multi-step organic reactions. One common approach includes the Friedel-Crafts alkylation or acylation followed by substitution reactions to introduce the methoxy and fluorine groups. Recent research has focused on optimizing these synthesis routes to enhance yield and purity while minimizing environmental impact. Green chemistry principles have also been applied to develop more sustainable methods for producing this compound.
The physical properties of 2,4-dimethoxy-5-fluorotoluene are well-documented. Its melting point is approximately 78°C, and it has a boiling point around 310°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various chemical processes where controlled solubility is essential.
In terms of reactivity, 2,4-dimethoxy-5-fluorotoluene undergoes typical aromatic substitution reactions due to the activating effects of the methoxy groups. The presence of electron-donating substituents facilitates nucleophilic aromatic substitution under specific conditions. Furthermore, the fluorine atom can act as an electron-withdrawing group in certain contexts, influencing the regioselectivity of reactions. These reactivity patterns have been extensively studied in recent years to develop novel synthetic pathways and intermediates.
The environmental impact of 2,4-dimethoxy-5-fluorotoluene has also been a topic of interest. Studies indicate that the compound degrades slowly under aerobic conditions but can be effectively treated using advanced oxidation processes. Its low toxicity profile makes it less hazardous compared to other aromatic compounds with similar structures. Nonetheless, proper handling and disposal protocols are recommended to minimize any potential environmental risks.
In conclusion, 2,4-dimethoxy-5-fluorotoluene, with its CAS number 1806431-80-0, stands out as a valuable compound with diverse applications across multiple disciplines. From pharmaceuticals to materials science, its unique chemical properties continue to drive innovative research and development efforts. As advancements in synthetic methods and material characterization techniques unfold, this compound is poised to play an even greater role in shaping future technologies.
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